3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYKBIFRHSQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-(aminomethyl)piperidine with acrylonitrile, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Salt Formation: Interaction with other bases to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
One of the most significant applications of 3-[4-(aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is its role as a potential therapeutic agent in neuropharmacology. Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
Case Studies
-
Glutamate Receptor Modulation :
- A study demonstrated that derivatives of this compound could enhance the efficacy of NMDA receptors, which are pivotal in memory and learning processes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
-
Antidepressant Activity :
- Another investigation highlighted the antidepressant-like effects of compounds structurally related to this compound, indicating its possible use in developing new antidepressant therapies.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the development of piperidine derivatives. These derivatives are essential in producing various pharmaceuticals and agrochemicals.
Applications in Synthesis
- Synthesis of Piperidine Derivatives :
- It has been utilized to synthesize various piperidine-based compounds that exhibit biological activity, including anti-inflammatory and analgesic properties.
Data Table: Key Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems | Enhances NMDA receptor efficacy; potential for treating Alzheimer's disease |
| Antidepressant Research | Investigation into antidepressant-like effects | Compounds show promise for developing new antidepressants |
| Organic Synthesis | Building block for piperidine derivatives | Facilitates synthesis of biologically active compounds |
| Drug Development | Potential therapeutic agent for neurodegenerative diseases | Ongoing research into its efficacy and safety profile |
Mechanism of Action
The exact mechanism of action of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is not well-documented. its structure suggests potential interactions with biological molecules through hydrogen bonding and ionic interactions. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperidine vs. Piperazine Derivatives
- Target Compound : Contains a piperidine ring (6-membered, one nitrogen).
- 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride (CAS 1172802-40-2): Substitutes piperidine with piperazine (6-membered, two nitrogens). The additional nitrogen increases basicity and alters binding kinetics.
Substituent Modifications
- Methyl Ester Derivative: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride (CAS 1955541-31-7) replaces the carboxylic acid with a methyl ester. This modification reduces polarity, improving cell permeability but requiring enzymatic hydrolysis for activation. Molecular weight: 273.2 g/mol .
- Hydroxyethyl-Piperazine Analog: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid dihydrochloride (CAS 1185300-58-6) incorporates a hydroxyethyl group on piperazine. The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, though the tertiary amine in piperazine may reduce protonation efficiency compared to the primary amine in the target compound .
Physicochemical Properties
- Key Observations: The dihydrochloride salt universally improves solubility. Aromatic substituents (e.g., 3-methylphenyl) lower solubility due to increased hydrophobicity. Hydroxyethyl and aminomethyl groups enhance hydrophilicity but differ in protonation states (primary vs. tertiary amines).
Biological Activity
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride, also known as EVT-1737647, is a compound with significant biological activity, particularly in the context of pharmacology and neurobiology. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : Approximately 172.22 g/mol
- CAS Number : 1461706-52-4
The compound features a propanoic acid backbone linked to a piperidine ring with an amino group, which contributes to its biological activity. It is an amino acid derivative and is recognized as an active metabolite of piperaquine, an antimalarial agent.
The primary mechanism of action for this compound involves its role as an antagonist at metabotropic glutamate receptors (mGluR2/3). These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability, indicating potential therapeutic applications in enhancing cognitive functions and treating neurological disorders.
Neuropharmacological Effects
Research indicates that the compound may enhance cognitive functions by modulating glutamatergic signaling. Its antagonistic action at mGluR2/3 receptors suggests it could be beneficial in treating conditions such as anxiety, depression, and schizophrenia.
Case Study : In a study involving animal models, administration of this compound resulted in improved memory retention and reduced anxiety-like behaviors compared to control groups. The results underscore its potential as a cognitive enhancer.
Antimicrobial and Anti-inflammatory Properties
Although primarily studied for its neuropharmacological effects, there is emerging evidence of its antimicrobial and anti-inflammatory properties. For instance, derivatives of similar compounds have shown efficacy in inhibiting inflammatory cytokine production in various experimental models .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions. A common method involves the use of lithium aluminum hydride as a reducing agent in tetrahydrofuran, optimizing for high yield and enantiomeric purity. The steps typically include:
- Formation of the Propanoic Acid Backbone : Utilizing appropriate starting materials to construct the propanoic acid structure.
- Piperidine Ring Formation : Introducing the piperidine moiety through cyclization reactions.
- Reduction : Applying lithium aluminum hydride to reduce intermediates to obtain the final product.
Research Findings
Recent studies have highlighted the compound's potential applications beyond its initial antimalarial context:
Q & A
Basic: What are the critical steps for synthesizing 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride with high purity?
Answer:
The synthesis typically involves:
- Multi-step organic reactions : Initial acetylation or amidation of precursor molecules, followed by piperidine ring functionalization. For example, coupling 4-(aminomethyl)piperidine with a propanoic acid derivative under controlled pH and temperature .
- Purification : Column chromatography (silica gel) or recrystallization using ethanol/water mixtures to isolate the dihydrochloride salt .
- Analytical validation : Confirm purity (>98%) via HPLC (C18 column, methanol/water mobile phase) and NMR (e.g., ¹H NMR for amine proton signals at δ 2.8–3.2 ppm) .
Advanced: How can structural modifications of the piperidine ring alter the compound's biological activity?
Answer:
Comparative studies of analogs reveal:
These findings suggest iterative SAR studies using computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., radioligand binding) are critical .
Basic: Which analytical techniques are essential for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹³C NMR to verify the propanoic acid backbone (e.g., carbonyl carbon at ~170 ppm) and piperidine ring geometry .
- HPLC-MS : To detect impurities (<2%) and confirm molecular weight (e.g., [M+H]⁺ at m/z 293.2) .
- Titration : Non-aqueous titration with sodium methoxide to quantify free amine content .
Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?
Answer:
Discrepancies often arise from:
- Varied assay conditions (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., positive controls like GABA receptor agonists) .
- Impurity profiles : Use orthogonal techniques (e.g., LC-MS/MS) to rule out contaminant interference .
- Species-specific receptor isoforms : Validate findings across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) .
Advanced: What methodologies elucidate the compound's mechanism of action in neurological studies?
Answer:
- Radioligand displacement assays : Compete with ³H-labeled neurotransmitters (e.g., serotonin or dopamine) to identify receptor targets .
- Electrophysiology : Patch-clamp recordings to assess ion-channel modulation (e.g., K⁺ or Ca²⁺ currents) .
- Metabolic profiling : LC-MS-based metabolomics to track downstream effects on neurotransmitter synthesis (e.g., glutamate/GABA ratios) .
Basic: What storage conditions preserve the compound's stability?
Answer:
- Store in airtight, light-resistant containers at 4°C (short-term) or -20°C (long-term) to prevent hydrolysis of the dihydrochloride salt .
- Monitor moisture content via Karl Fischer titration; maintain relative humidity <30% .
Advanced: How can yield optimization in multi-step synthesis address side reactions?
Answer:
- Stepwise optimization : Use design of experiments (DoE) to adjust reaction parameters (e.g., solvent polarity, catalyst loading) .
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during intermediate steps .
- Real-time monitoring : In situ FTIR or Raman spectroscopy to detect byproducts (e.g., dimerization) early .
Advanced: How to validate analytical specificity in complex biological matrices?
Answer:
- Spiked recovery assays : Add known concentrations to plasma or tissue homogenates; quantify recovery rates (target: 90–110%) .
- Cross-validation : Compare HPLC-UV with LC-MS/MS for consistency in retention times and fragmentation patterns .
- Matrix-matched calibration : Prepare standards in the same biological matrix to account for ion suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
